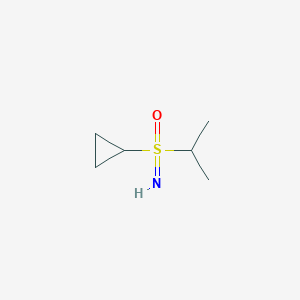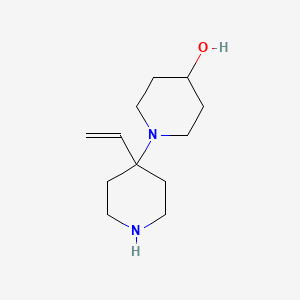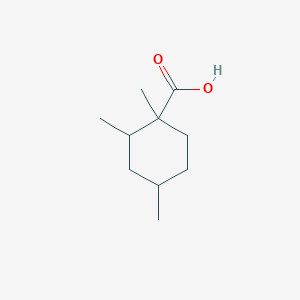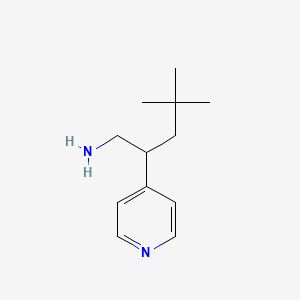
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine is an organic compound that features a pyridine ring attached to a pentan-1-amine backbone with two methyl groups at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and 4,4-dimethylpentan-1-amine.
Condensation Reaction: The 4-pyridinecarboxaldehyde undergoes a condensation reaction with 4,4-dimethylpentan-1-amine in the presence of a suitable catalyst, such as sodium triacetoxyborohydride, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used as a ligand in coordination chemistry to study metal-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological macromolecules.
相似化合物的比较
Similar Compounds
4-Aminopyridine: A simpler analog with a single amine group attached to the pyridine ring.
4,4’-Dipyridylamine: A compound with two pyridine rings connected by an amine group.
Tris(pyridin-4-yl)amine: A compound with three pyridine rings connected to a central amine group.
Uniqueness
4,4-Dimethyl-2-(pyridin-4-yl)pentan-1-amine is unique due to the presence of the dimethyl groups on the pentan-1-amine backbone, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-pyridin-4-ylpentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)8-11(9-13)10-4-6-14-7-5-10/h4-7,11H,8-9,13H2,1-3H3 |
InChI 键 |
CGZNSXGKMBOQDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(CN)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
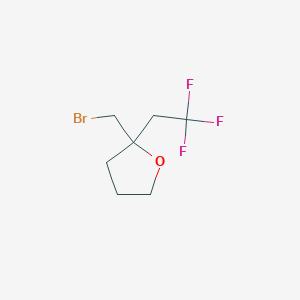
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
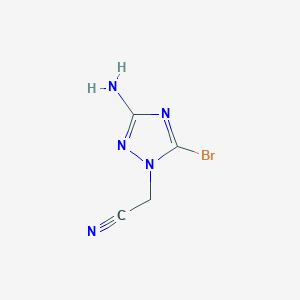
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)

![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)
